Thieno[3,2-d]pyrimidine Derivative 46 Demonstrates 4-Fold Higher JAK1 Inhibitory Potency and >5-Fold Enhanced Antiproliferative Activity Versus Clinical-Stage Comparator AZD4205
In a 2025 scaffold morphing study, thieno[3,2-d]pyrimidine derivative 46 exhibited 4-fold higher enzymatic activity against JAK1 (IC50 = 0.022 μM) compared to the clinical-stage JAK1 inhibitor AZD4205 (compound 9). Additionally, derivatives 25 and 46 demonstrated over 5-fold enhancement in antiproliferative activities on non-small cell lung cancer (NSCLC) cells relative to AZD4205 [1]. Kinome-wide selectivity profiling across 370 kinases confirmed that derivative 24 maintains high selectivity for JAK1, with improved derivatives 25 and 46 exhibiting enhanced JAK1 selectivity over JAK2 and JAK3 compared to AZD4205 [1]. Derivatives 24, 25, and 46 induced more pronounced apoptosis, cell cycle arrest, and reduction of colony formation in NSCLC cells than AZD4205 [1].
| Evidence Dimension | JAK1 enzymatic inhibitory potency |
|---|---|
| Target Compound Data | Thieno[3,2-d]pyrimidine derivative 46: IC50 = 0.022 μM |
| Comparator Or Baseline | AZD4205 (compound 9): IC50 ≈ 0.088 μM (calculated from 4-fold difference) |
| Quantified Difference | 4-fold higher enzymatic activity; >5-fold enhanced antiproliferative activity on NSCLC cells |
| Conditions | JAK1 enzyme inhibition assay; antiproliferative assay in NSCLC cells; kinome-wide selectivity profiling across 370 kinases |
Why This Matters
For procurement decisions in oncology drug discovery programs targeting JAK1-driven malignancies, the thieno[3,2-d]pyrimidine scaffold offers a validated starting point that has already demonstrated superiority over a clinical-stage benchmark compound in both enzymatic potency and cellular efficacy.
- [1] Kim, Y.; et al. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. European Journal of Medicinal Chemistry 2025, 286, 117308. View Source
